molecular formula C7H3ClN4 B13901529 2-(3-Chloropyrazin-2-yl)propanedinitrile

2-(3-Chloropyrazin-2-yl)propanedinitrile

Cat. No.: B13901529
M. Wt: 178.58 g/mol
InChI Key: UGWRHCOETYOHBJ-UHFFFAOYSA-N
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Description

2-(3-Chloropyrazin-2-yl)propanedinitrile is a nitrile-rich heterocyclic compound featuring an electron-deficient pyrazine ring substituted with a chlorine atom at the 3-position and a propanedinitrile group. This structure makes it a valuable and versatile building block in scientific research, particularly in medicinal chemistry and materials science, where it facilitates π-stacking interactions and participates in nucleophilic substitution reactions . The primary and most documented synthesis involves an aromatic nucleophilic substitution (SNAr) reaction between 2,3-dichloropyrazine and malononitrile. This reaction is typically carried out in dimethyl sulfoxide (DMSO) with potassium carbonate as a base, stirred at approximately 60 °C for about 4 hours . The compound is characterized as an orange crystalline solid with a melting point of approximately 436 K and a molecular weight of 178.58 g/mol . In chemical research, this compound serves as a key precursor for the synthesis of more complex heterocyclic systems. Its chlorine atom is amenable to displacement by various nucleophiles, such as amines, to create novel pyrazine derivatives . Furthermore, its electron-deficient nature and functional groups allow it to be used in the development of compounds with potential biological activity, including antimicrobial and anticancer properties, as well as in the creation of agrochemicals and dyes . This product is intended for research purposes only and is not classified as a drug or pharmaceutical. It is strictly for use in laboratory settings in vitro (outside of living organisms). It is not approved for the prevention, treatment, or cure of any medical condition, and any bodily introduction into humans or animals is prohibited by law .

Properties

Molecular Formula

C7H3ClN4

Molecular Weight

178.58 g/mol

IUPAC Name

2-(3-chloropyrazin-2-yl)propanedinitrile

InChI

InChI=1S/C7H3ClN4/c8-7-6(5(3-9)4-10)11-1-2-12-7/h1-2,5H

InChI Key

UGWRHCOETYOHBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=N1)C(C#N)C#N)Cl

Origin of Product

United States

Preparation Methods

Aromatic Nucleophilic Substitution of 2,3-Dichloropyrazine with Malononitrile

The primary and most documented method for synthesizing this compound involves the aromatic nucleophilic substitution reaction of 2,3-dichloropyrazine with malononitrile. This method was reported by Pilarski and Foks (1981, 1982) and further detailed in crystallographic studies.

Procedure:

  • A mixture of 2,3-dichloropyrazine, malononitrile, and potassium carbonate is dissolved in dimethyl sulfoxide (DMSO).
  • The reaction mixture is stirred at 333 K (approximately 60 °C) for about 4 hours, resulting in an orange solution.
  • After completion, the mixture is cooled to room temperature, and water is added.
  • The solution is then acidified with hydrochloric acid to precipitate the product.
  • The crude product can be recrystallized from methanol to obtain single crystals suitable for X-ray crystallographic analysis.

This method yields this compound as an orange crystalline solid with a melting point of approximately 436 K.

Reaction Scheme:

$$
\text{2,3-Dichloropyrazine} + \text{Malononitrile} \xrightarrow[\text{K}2\text{CO}3]{\text{DMSO}, 333\,K} \text{this compound} + \text{KCl}
$$

Key Reaction Parameters and Considerations

  • Base: Potassium carbonate is used as a mild base to facilitate the nucleophilic substitution by deprotonating malononitrile.
  • Solvent: DMSO is chosen for its polar aprotic nature, which stabilizes the anionic intermediate and promotes substitution.
  • Temperature: Heating at 333 K is optimal to achieve good conversion within 4 hours.
  • Work-up: Acidification with hydrochloric acid aids in precipitating the product from the reaction mixture.

Alternative Methods and Modifications

While the nucleophilic substitution method is predominant, variations in reaction conditions such as different bases, solvents, or temperatures may be explored to optimize yield and purity. However, no alternative synthetic routes with comparable efficiency and characterization have been extensively reported in the literature.

Structural and Analytical Characterization

The compound's structure was confirmed by single-crystal X-ray diffraction analysis, revealing:

  • Molecular formula: C7H3ClN4
  • Crystallizes in a monoclinic system, space group P21/n.
  • The pyrazine ring and malononitrile fragment are almost planar and oriented at an angle of approximately 6.0° relative to each other.
  • The chlorine atom is positioned at the 3-position of the pyrazine ring.

Selected Crystallographic Data:

Parameter Value
Molecular weight (M) 178.58 g/mol
Crystal system Monoclinic
Space group P21/n
Unit cell dimensions a = 5.7612 Å
b = 8.1457 Å
c = 16.2296 Å
β angle 94.116°
Volume (V) 759.67 ų
Temperature (T) 295 K
Melting point 436 K

Bond Lengths and Angles (Selected):

Bond Length (Å) Angle (°)
N1—C2 1.353 C2—N1—C6 = 124.28
C3—Cl12 1.722 C2—N1—H1 = 117.9
C7—C8 1.416 C6—C5—N4 = 121.43

These data confirm the expected bonding framework and substitution pattern of the compound.

Analytical Data and Purity Assessment

The product purity and enantiomeric excess (if applicable) can be assessed by chiral supercritical fluid chromatography (SFC) or high-performance liquid chromatography (HPLC) with UV detection at 254–270 nm.

Thermal Stability and Enantiomeric Excess Table:

Temperature (°C) % Enantiomeric Excess (ee)
22 96–100
50 74–100
70 44–100
90 0–52
120 0–4

Note: The enantiomeric excess decreases with increasing temperature, indicating thermal sensitivity of stereochemical purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropyrazin-2-yl)propanedinitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium ethoxide, potassium tert-butoxide, or other strong bases in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrazine derivatives.

    Oxidation: Formation of pyrazine oxides.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-(3-Chloropyrazin-2-yl)propanedinitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chloropyrazin-2-yl)propanedinitrile involves its interaction with specific molecular targets. The chlorine atom and nitrile groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

  • Chlorine Substituents : Chlorinated derivatives (e.g., 3c and [Chloro(phenyl)methylidene]propanedinitrile ) exhibit higher melting points compared to methoxy-substituted analogs (e.g., 3d ), likely due to stronger intermolecular halogen bonding.
  • Polar Groups: Nitro (-NO₂) and hydroxyl (-OH) groups (as in ) significantly enhance solubility in polar solvents like DMSO or ethanol, whereas methoxy (-OCH₃) groups moderately improve polarity .

Spectral Characteristics

  • ¹H NMR : Aromatic protons in phenyl-substituted derivatives resonate between δ 6.75–7.80 . Methoxy groups show distinct singlets at δ ~3.80–3.85 .
  • ¹³C NMR: Cyano carbons appear at δ 115–150 ppm, while carbonyl carbons in thiazolidinone derivatives (e.g., ) resonate near δ 170 ppm.

Biological Activity

2-(3-Chloropyrazin-2-yl)propanedinitrile is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure features a chloropyrazine moiety, which is known for various pharmacological properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C7H6ClN4
  • Molecular Weight : 182.6 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to act as an inhibitor for certain enzymes involved in cellular signaling pathways, potentially influencing processes such as cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has demonstrated significant antibacterial and antifungal properties in vitro.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit the growth of cancer cells by inducing apoptosis through the modulation of specific signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntifungalEffective against various fungal strains
AnticancerInduction of apoptosis in cancer cell lines

Case Studies

  • Antimicrobial Studies :
    A study evaluated the efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial activity.
  • Anticancer Research :
    In a series of in vitro experiments on human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values ranging from 20 to 50 µM, suggesting moderate cytotoxic effects. Mechanistic studies indicated that it triggers apoptosis via the intrinsic pathway, evidenced by increased levels of activated caspases and PARP cleavage.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Substituents on the pyrazine ring and the propanedinitrile moiety can enhance or diminish its potency.

Table 2: SAR Insights

ModificationEffect on ActivityReference
Chlorine SubstitutionEnhances antibacterial activity
Alteration in Cyano GroupsModulates anticancer efficacy

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